

analytical techniques for characterization of novel organic compounds

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Compound of Interest

Compound Name: *rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine*

CAS No.: 1807941-14-5

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As a Senior Application Scientist, this guide provides a comprehensive overview of the essential analytical techniques for the rigorous characterization of novel organic compounds. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can apply these methods with a deep understanding of their foundational principles.

Introduction: A Multi-Modal Approach to Structural Elucidation

The journey from synthesis to a fully characterized novel organic compound is a meticulous process that underpins advancements in pharmaceuticals, materials science, and chemical biology. A single analytical technique is never sufficient to unambiguously determine the structure and purity of a new molecular entity. Instead, a synergistic and orthogonal approach, integrating multiple analytical techniques, is imperative. This guide outlines a logical workflow, beginning with establishing purity and culminating in the definitive determination of molecular structure and stereochemistry. Each technique provides a unique piece of the structural puzzle,

and only by assembling all the pieces can we achieve a complete and validated characterization.

Section 1: Foundational Analysis - Purity and Basic Composition

Before delving into complex structural elucidation, establishing the purity and elemental composition of the novel compound is a critical first step. An impure sample will yield ambiguous and potentially misleading data in subsequent spectroscopic analyses.

Chromatographic Purity Assessment

Chromatography is the cornerstone of purification and purity analysis, separating components of a mixture based on their differential distribution between a stationary and a mobile phase.[1]
[2]

HPLC is the workhorse for assessing the purity of non-volatile organic compounds.[3] Its high resolution and sensitivity make it ideal for detecting trace impurities.

Causality of Experimental Choices: The choice of stationary phase (e.g., C18 for reverse-phase) and mobile phase is dictated by the polarity of the analyte. A gradient elution is often employed for novel compounds with unknown properties to ensure that impurities with a wide range of polarities are detected. The detector, typically a Diode Array Detector (DAD) or UV-Vis detector, is chosen for its ability to detect chromophores, which are present in many organic molecules.[4][5]

Protocol: HPLC Purity Assessment

- System Preparation:
 - Prepare and degas the mobile phases (e.g., Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Acetonitrile).
 - Select an appropriate column (e.g., C18, 4.6 x 150 mm, 5 μ m).
 - Equilibrate the system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

- Sample Preparation:
 - Accurately weigh and dissolve the compound in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
 - Filter the sample through a 0.45 μm syringe filter to remove particulates.
- Method Parameters:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 30 $^{\circ}\text{C}$
 - Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength (e.g., 254 nm) for quantification.
 - Gradient Program:
 - 0-20 min: 5% to 95% B
 - 20-25 min: Hold at 95% B
 - 25-26 min: 95% to 5% B
 - 26-30 min: Re-equilibrate at 5% B
- Data Analysis:
 - Integrate the peak area of the main component and all impurities.
 - Calculate the purity as the percentage of the main peak area relative to the total peak area.

For volatile and thermally stable compounds, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the method of choice.^{[1][6]}

Causality of Experimental Choices: The selection of the GC column (capillary column with a specific stationary phase) is based on the polarity and boiling point of the analyte. A temperature gradient (oven program) is used to ensure the separation of compounds with different volatilities.

Protocol: GC Purity Assessment

- System Preparation:
 - Ensure the carrier gas (e.g., Helium, Nitrogen) is flowing at the correct rate.
 - Install an appropriate capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).
 - Condition the column according to the manufacturer's instructions.
- Sample Preparation:
 - Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane, Hexane) to a concentration of approximately 1 mg/mL.
- Method Parameters:
 - Injector Temperature: 250 °C
 - Detector Temperature (FID): 300 °C
 - Oven Program:
 - Initial Temperature: 50 °C, hold for 2 min
 - Ramp: 10 °C/min to 280 °C
 - Hold: 5 min at 280 °C
 - Carrier Gas Flow: 1.0 mL/min (constant flow)
 - Injection Volume: 1 μ L (split or splitless, depending on concentration)
- Data Analysis:

- Calculate purity based on the relative peak areas, similar to HPLC analysis.

Elemental Analysis

Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound.[7] This information is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[8][9]

Causality of Experimental Choices: This is a destructive combustion analysis where the compound is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified.[10] The precision of this technique is fundamental to confirming the proposed molecular formula.

Protocol: Determining Empirical Formula

- Sample Submission: Provide a pure, dry sample (typically 2-5 mg) for analysis.
- Data Interpretation:
 - Convert the mass percentages of each element to moles by dividing by their respective atomic masses.[11]
 - Divide the mole value of each element by the smallest mole value obtained to get a molar ratio.
 - If necessary, multiply these ratios by a small integer to obtain the whole-number empirical formula.[8]

Section 2: Molecular Fingerprinting - Functional Group Identification

Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation are essential for identifying the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[12][13] The resulting spectrum is a unique molecular

"fingerprint" that reveals the presence of specific functional groups.[4][14]

Causality of Experimental Choices: Different functional groups (e.g., C=O, O-H, N-H, C-H) absorb IR radiation at characteristic frequencies.[15][16] By analyzing the positions, intensities, and shapes of the absorption bands in the spectrum, we can deduce the functional groups present in the molecule.[12]

Protocol: FTIR Analysis

- Sample Preparation:
 - Solids: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis.
 - Liquids: Place a drop of the liquid between two salt plates (e.g., NaCl) or use an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or clean ATR crystal.
 - Place the sample in the instrument and record the sample spectrum.
 - The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Spectral Interpretation:
 - Analyze the spectrum for characteristic absorption bands. Compare the observed frequencies with correlation tables.

Table 1: Characteristic FTIR Absorption Frequencies

Functional Group	Bond	Characteristic Absorption (cm ⁻¹)
Alcohol, Phenol	O-H (stretch)	3200-3600 (broad)
Carboxylic Acid	O-H (stretch)	2500-3300 (very broad)
Amine	N-H (stretch)	3300-3500
Alkane	C-H (stretch)	2850-3000
Alkene	=C-H (stretch)	3000-3100
Alkyne	≡C-H (stretch)	~3300
Ketone, Aldehyde	C=O (stretch)	1710-1740
Carboxylic Acid	C=O (stretch)	1700-1725
Ester	C=O (stretch)	1735-1750
Amide	C=O (stretch)	1630-1680
Alkene	C=C (stretch)	1620-1680
Alkyne	C≡C (stretch)	2100-2260

Data compiled from various spectroscopic resources.[12][15]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule.[17][18] It is particularly useful for identifying conjugated systems and aromatic compounds.[19][20]

Causality of Experimental Choices: The wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) are characteristic of a compound's electronic structure.[5] The extent of conjugation in a molecule directly affects the λ_{max} ; longer conjugated systems absorb at longer wavelengths.[20]

Protocol: UV-Vis Analysis

- Sample Preparation:
 - Dissolve the compound in a UV-transparent solvent (e.g., ethanol, hexane, water) to prepare a dilute solution of known concentration.
 - The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 absorbance units.
- Data Acquisition:
 - Use a dual-beam spectrophotometer.
 - Fill a cuvette with the pure solvent to serve as a blank.
 - Fill a matched cuvette with the sample solution.
 - Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - Calculate the molar absorptivity (ϵ) using the Beer-Lambert Law ($A = \epsilon cl$), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Section 3: Determining Molecular Weight and Formula

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions.^[21] It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural clues.^[4]

Causality of Experimental choices: A "soft" ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is chosen to minimize fragmentation and clearly observe the molecular ion peak ($[M+H]^+$ or $[M-H]^-$). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be

used to determine the molecular formula by matching the exact mass to a unique combination of atoms.[3]

Protocol: LC-MS for Molecular Weight and Formula

- System Preparation:
 - Couple an HPLC system to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for HRMS).
 - Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
- Sample Preparation:
 - Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a solvent compatible with the HPLC mobile phase and ionization source.
- Method Parameters (Infusion or LC-MS):
 - The sample can be directly infused into the mass spectrometer or injected via the HPLC system.
 - Ionization Mode: ESI positive or negative mode is chosen based on the compound's ability to be protonated or deprotonated.
 - Mass Range: Set a scan range that encompasses the expected molecular weight.
- Data Analysis:
 - Identify the molecular ion peak.
 - For HRMS data, use the instrument's software to calculate the possible molecular formulas that match the measured exact mass within a narrow tolerance (e.g., < 5 ppm).
 - Compare the calculated molecular formula with the empirical formula from elemental analysis to determine the molecular formula.

Section 4: The Definitive Guide - NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for determining the detailed structure of an organic compound.^{[22][23]} It provides information about the carbon-hydrogen framework of a molecule.^{[3][24]}

Causality of Experimental Choices: NMR exploits the magnetic properties of atomic nuclei.^[25] By applying a strong magnetic field and radiofrequency pulses, we can probe the chemical environment of each nucleus (^1H , ^{13}C , etc.). A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguously piecing together the molecular structure.^{[22][26]}

1D NMR Experiments

- ^1H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), the relative number of protons of each type (integration), and connectivity through spin-spin coupling (multiplicity).^[27]
- ^{13}C NMR (Carbon-13 NMR): Shows the number of different types of carbon atoms and their chemical environments.^[22]
- DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH , CH_2 , and CH_3 groups.^[24]

2D NMR Experiments

- COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).^[26]
- HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H correlation).^[22]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), revealing longer-range connectivity.^[26]

Protocol: Comprehensive NMR Analysis

- Sample Preparation:
 - Dissolve 5-20 mg of the purified, dry compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical to avoid obscuring sample signals.
 - Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is needed.
 - Transfer the solution to a clean NMR tube.
- Data Acquisition:
 - Acquire a standard set of spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):
 - ^1H NMR
 - ^{13}C NMR
 - DEPT-135
 - COSY
 - HSQC
 - HMBC
- Data Processing and Interpretation:
 - Process the spectra (Fourier transform, phase correction, baseline correction).
 - Analyze the ^1H NMR for chemical shifts, integration, and coupling patterns.
 - Analyze the ^{13}C and DEPT spectra to identify all carbon signals and their types (C, CH, CH_2 , CH_3).
 - Use the HSQC spectrum to link each proton to its directly attached carbon.

- Use the COSY spectrum to identify proton-proton coupling networks, building molecular fragments.
- Use the HMBC spectrum to connect these fragments by identifying long-range proton-carbon correlations.
- Integrate all data to propose a final, self-consistent structure.

Table 2: Summary of Information from Key NMR Experiments

Experiment	Information Obtained
^1H NMR	Number and type of protons, relative ratios, neighboring protons.
^{13}C NMR	Number and type of carbons.
DEPT-135	Distinguishes CH/CH_3 (positive) from CH_2 (negative) signals.
COSY	Shows which protons are spin-coupled to each other (H-C-C-H).
HSQC	Shows which proton is attached to which carbon ($^1\text{J}_{\text{CH}}$).
HMBC	Shows long-range (2-3 bond) correlations between protons and carbons.

Section 5: Absolute Structure Determination

For chiral compounds, determining the absolute configuration (the specific 3D arrangement of atoms) is often necessary, especially in drug development where different enantiomers can have vastly different biological activities.[\[28\]](#)

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[\[29\]](#)[\[30\]](#) It works by diffracting X-rays off a well-ordered crystal lattice.[\[31\]](#)

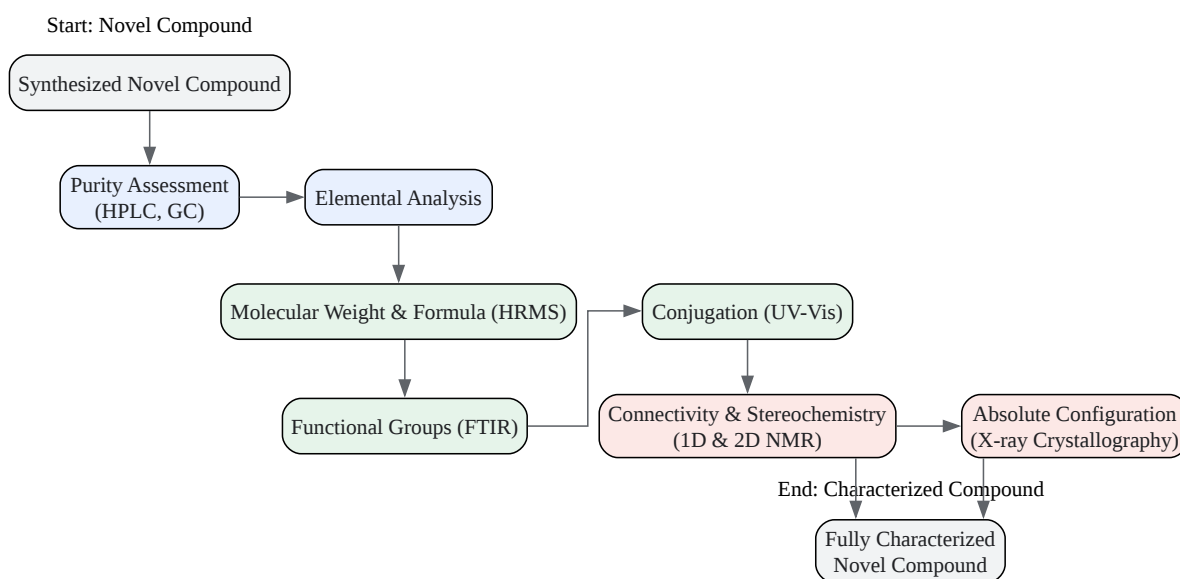
Causality of Experimental Choices: This technique is contingent on the ability to grow a high-quality single crystal of the compound.[30] The diffraction pattern is mathematically decoded to generate an electron density map, from which the positions of all atoms can be determined with high precision. For determining absolute configuration, the presence of a heavy atom in the molecule or the use of specific X-ray wavelengths to induce anomalous dispersion is often required.[32]

Protocol: Single-Crystal X-ray Diffraction

- Crystallization:
 - Grow a single crystal of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
- Data Collection:
 - Mount the crystal on a goniometer in an X-ray diffractometer.
 - Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the phase problem to generate an initial electron density map and molecular model.
 - Refine the model against the experimental data to obtain the final structure, including bond lengths, bond angles, and thermal parameters.
 - For chiral molecules, determine the absolute configuration, often reported as the Flack parameter.[32]

Section 6: Integrated Characterization Workflow

The power of this multi-technique approach lies in its logical, self-validating workflow. Each piece of data should be consistent with the others, leading to a single, unambiguous structural assignment.



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Caption: Integrated workflow for the characterization of a novel organic compound.

Section 7: Method Validation Principles

For compounds in a regulatory environment, such as pharmaceuticals, the analytical procedures themselves must be validated to ensure they are fit for their intended purpose.[33] The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q2(R2), for this process.[34][35][36]

Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components.[34]
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[34]
- Accuracy: The closeness of test results to the true value.[33]
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[33]
- Range: The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[33]
- Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[34]

Conclusion

The characterization of a novel organic compound is a systematic investigation that requires the thoughtful application of a suite of orthogonal analytical techniques. By first establishing purity and elemental composition, then identifying key structural features with spectroscopy, and finally assembling the complete molecular architecture with NMR and X-ray crystallography, a scientist can confidently and robustly define a new chemical entity. This integrated, evidence-based approach is fundamental to scientific integrity and progress in the chemical sciences.

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